molecular formula C20H16Cl2OS B2746257 2-[(2,6-Dichlorophenyl)sulfanyl]-1,1-diphenyl-1-ethanol CAS No. 252026-42-9

2-[(2,6-Dichlorophenyl)sulfanyl]-1,1-diphenyl-1-ethanol

Cat. No. B2746257
CAS RN: 252026-42-9
M. Wt: 375.31
InChI Key: BXDMHWNXDHGSKW-UHFFFAOYSA-N
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Description

2-[(2,6-Dichlorophenyl)sulfanyl]-1,1-diphenyl-1-ethanol, also known as 2-DCPE, is a chemical compound that has been studied for its potential applications in scientific research. It is a derivative of the phenylsulfonyl group and is composed of two chlorine atoms, two sulfur atoms and one oxygen atom. This compound has been studied for its potential use in biochemical and physiological studies due to its unique structure and properties.

Scientific Research Applications

Synthesis Techniques and Chemical Properties

  • Novel methodologies for synthesizing symmetrical and unsymmetrical diarylmethyl sulfur and selenium compounds have been developed, highlighting the significance of "2-[(2,6-Dichlorophenyl)sulfanyl]-1,1-diphenyl-1-ethanol" as a precursor. These compounds have been characterized through elemental analysis and spectroscopic techniques, indicating the compound's versatility in organic synthesis (Bhasin et al., 2004).

  • Research on triphenylphosphinegold(I) sulfanylpropenoates with diverse structures has explored the interactions and structural characteristics of related compounds, emphasizing the compound's utility in the study of gold interactions and potential applications in catalysis (Barreiro et al., 2003).

Biochemical and Medicinal Chemistry Applications

  • The biotransformation capabilities of a new Acinetobacter sp. isolate have been explored for the enantioselective synthesis of a chiral intermediate of Miconazole, demonstrating the compound's relevance in biocatalysis and pharmaceutical synthesis (Miao et al., 2019).

Materials Science and Catalysis

  • The synthesis and structural analysis of organotin clusters reveal insights into their formation through partial dearylation, suggesting applications of the compound in the development of new materials with potential catalytic properties (Murugavel & Shanmugan, 2008).

Antioxidant Properties and Analytical Methods

  • Modified DPPH and ABTS assays have been developed to assess the antioxidant profile of untreated oils, indicating the compound's utility in evaluating the radical scavenging activity of natural samples and its potential role in food science and nutrition research (Christodouleas et al., 2015).

properties

IUPAC Name

2-(2,6-dichlorophenyl)sulfanyl-1,1-diphenylethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16Cl2OS/c21-17-12-7-13-18(22)19(17)24-14-20(23,15-8-3-1-4-9-15)16-10-5-2-6-11-16/h1-13,23H,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXDMHWNXDHGSKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CSC2=C(C=CC=C2Cl)Cl)(C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16Cl2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(2,6-Dichlorophenyl)sulfanyl]-1,1-diphenyl-1-ethanol

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